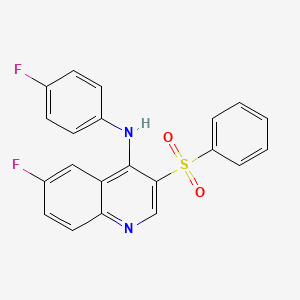

6-fluoro-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-fluoro-N-(4-fluorophenyl)-3-(phenylsulfonyl)quinolin-4-amine is a polysubstituted quinolin-3-amine, which is a class of compounds known for their broad biological activities and versatile transformational abilities. These compounds are not easily accessible, but they are of significant interest due to their potential applications in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of polysubstituted quinolin-3-amines, such as the compound , can be achieved through oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. A protocol using Mn(III) acetate as a mild one-electron oxidant has been disclosed, which promotes a radical process to construct these compounds. This method offers practicality, a mild approach, high reaction efficiency, and good compatibility with various functional groups, providing straightforward access to functional quinoline derivatives .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not provided, insights can be drawn from related compounds. For instance, the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline is stabilized by intramolecular hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions. These interactions are also reflected on the Hirshfeld surfaces and corresponding 2D fingerprint plots. Such structural features are crucial for understanding the stability and potential interactions of the compound in biological systems .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be inferred from their functional groups and substitution patterns. The presence of amino groups, fluorine atoms, and sulfonyl groups can lead to various chemical reactions, such as substitution, addition, or redox reactions. These reactions can be utilized to further modify the compound for specific applications or to enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the lipophilicity, size, polarity, insolubility, and flexibility of the compound. These properties are important for predicting the compound's behavior in biological systems, such as its potential to inhibit various receptors and transporters, and its activity against specific targets like the Aryl hydrocarbon Receptor (AhR) and Mitochondrial Membrane Potential (MMP). Additionally, the compound's solubility and stability under physiological conditions are crucial for its potential as a drug candidate .

科学的研究の応用

Synthesis and Medicinal Applications

Several studies have focused on the synthesis and medicinal applications of fluorinated quinolines. For example, compounds with a fluorine atom at position 2 of the phenyl group have shown efficient cyclization under mild conditions to produce derivatives with potential medicinal applications, including anticancer and antibacterial properties. The introduction of fluorine atoms into the quinoline structure has been found to influence the activity and specificity of these compounds significantly (Strekowski et al., 1996). Additionally, novel syntheses of fluorine-bearing quinoline-4-carboxylic acids have been developed, showing high to moderate activity against Aspergillus fungi, highlighting their potential as amylolytic agents (Makki et al., 2012).

Photophysical and Fluorescent Applications

The photophysical properties of fluorinated quinolines make them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, studies have explored the synthesis of derivatives designed for standard-red OLED applications, with investigations into their molecular structures and photophysical characteristics revealing potential for improved chromaticity and fluorescence efficiency (Luo et al., 2015). Another research focus has been on the development of fluorescent probes for detecting ions like silver and for pH sensing, demonstrating the versatile applications of these compounds beyond traditional medicinal uses (Gong et al., 2018).

Antibacterial and Antitumor Activities

Further research has elaborated on the antibacterial and antitumor activities of fluorinated quinoline derivatives. For example, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized, showing significant anticancer activity and providing insights into structure-activity relationships crucial for the design of new anticancer agents (Bhatt et al., 2015). These findings underscore the potential of fluorinated quinoline derivatives in developing novel therapeutic agents targeting specific cancer types.

作用機序

Target of Action

Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase pdgf-rtk inhibition, and anti-hiv and antitubercular agents .

Mode of Action

It is known that quinoline derivatives interact with cells and have a significant impact on bioassays .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some quinoline derivatives have shown promising anti-inflammatory activity and antimicrobial activity .

特性

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O2S/c22-14-6-9-16(10-7-14)25-21-18-12-15(23)8-11-19(18)24-13-20(21)28(26,27)17-4-2-1-3-5-17/h1-13H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXAYWPPNUKMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)